1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine
Description
This compound features a triazolopyrimidine core substituted with a methyl group at position 3, linked to a piperazine moiety at position 5. The piperazine is further functionalized with a 9H-xanthene-9-carbonyl group, introducing aromatic and planar structural elements. The triazolopyrimidine scaffold is known for its role in modulating biological targets such as kinases and adenosine receptors .
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c1-28-21-20(26-27-28)22(25-14-24-21)29-10-12-30(13-11-29)23(31)19-15-6-2-4-8-17(15)32-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDAAHJBZODBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the receptor from sending signals that promote cell growth and division, thereby halting the proliferation of cancer cells
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include cell growth, division, and survival. This disruption can lead to the death of cancer cells, preventing the growth and spread of tumors.
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it is able to reach its target sites in the body.
Result of Action
The compound shows potent anticancer activity. In vitro results revealed that the compound has a significant inhibitory effect on EGFR, with a potency comparable to the reference drug Erlotinib. This suggests that the compound could be effective in treating cancers that overexpress EGFR.
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(9H-xanthene-9-carbonyl)piperazine is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique triazolo-pyrimidine core linked to a xanthene moiety via a piperazine ring. The structural formula can be represented as follows:
This structure is significant as it combines pharmacophoric elements that may enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and other pathological conditions. The triazolo-pyrimidine moiety is known for its role in inhibiting key kinases, particularly c-Met kinase, which is implicated in tumor growth and metastasis.
Inhibition of c-Met Kinase
Recent studies have demonstrated that derivatives similar to the compound exhibit potent inhibitory activity against c-Met kinase. For instance, a related compound showed an IC50 value of 0.090 μM against c-Met kinase, indicating strong binding affinity and potential for therapeutic use in cancer treatment .
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of the compound. The results are summarized in the following table:
| Cell Line | IC50 (μM) | Mode of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest (G0/G1 phase) |
| HeLa | 2.73 ± 0.33 | Apoptotic pathway activation |
These findings suggest that the compound not only inhibits cell proliferation but also triggers apoptosis through specific pathways .
Study on Triazolo-Pyrimidine Derivatives
A study focused on triazolo-pyrimidine derivatives revealed that compounds with similar structures exhibited significant cytotoxicity across multiple cancer cell lines. The most promising derivatives demonstrated IC50 values below 10 μM, highlighting their potential as effective anticancer agents .
In another investigation, it was noted that structural modifications on the triazolo-pyrimidine scaffold could enhance biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Antithrombotic Activity
Beyond anticancer properties, triazolo-pyrimidine derivatives have also been evaluated for their antithrombotic effects. These compounds were shown to inhibit platelet aggregation, suggesting potential applications in cardiovascular therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Core Modifications : Replacement of the triazolopyrimidine core with pyrazolo-triazolo-pyrimidine (as in ) reduces conformational flexibility but enhances binding to purine-rich targets.
- Solubility : Analogs with polar groups (e.g., ethyl carboxylate in Analog 3) exhibit better solubility than the xanthene-containing target compound .
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine core is synthesized via cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives with activated methylene compounds. Key steps include:
Triazole Precursor Formation
4-Amino-1,2,3-triazole derivatives are prepared by cyclizing hydrazine derivatives with nitriles under acidic conditions. For example, 5-amino-1-methyl-1H-1,2,3-triazole-4-carbonitrile is synthesized via:
Pyrimidine Annulation
The triazole intermediate undergoes cyclocondensation with malononitrile or its derivatives to form the triazolopyrimidine ring. A representative reaction uses:
Functionalization of Piperazine
Piperazine is functionalized at the 4-position through nucleophilic acyl substitution. The xanthene-9-carbonyl group is introduced via:
Xanthene-9-Carbonyl Chloride Synthesis
9H-Xanthene-9-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
Piperazine Acylation
The acyl chloride reacts with piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Coupling of Triazolopyrimidine and Piperazine Moieties
The final step involves coupling the triazolopyrimidine core with the functionalized piperazine using a nucleophilic aromatic substitution (SNAr) reaction:
Optimized Conditions :
-
Solvent : Dimethylformamide (DMF)
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 90°C, 24 hours
Reaction Optimization and Characterization
Critical Parameters Affecting Yield
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the triazolopyrimidine core and piperazine-xanthene moieties. Key steps include:
- Condensation reactions to link the triazolo[4,5-d]pyrimidine core with the piperazine group under controlled temperatures (195–230°C) and catalysts like palladium on carbon .
- Coupling reactions to introduce the xanthene-9-carbonyl group, often requiring anhydrous conditions and coupling agents such as DCC (dicyclohexylcarbodiimide) .
- Final purification via column chromatography or recrystallization to achieve ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the triazole-pyrimidine core and piperazine-xanthene connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- IR spectroscopy to verify carbonyl (C=O) and triazole (N=N) functional groups .
Q. What initial biological screening models are recommended?
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
- Cytotoxicity testing using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Antimicrobial susceptibility testing against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Temperature modulation : Higher yields (60–70%) are achieved at 200–220°C for triazole-pyrimidine condensation .
- Catalyst optimization : Palladium on carbon (5% w/w) improves hydrogenation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. How should contradictions in biological activity data be resolved?
- Reproducibility checks : Validate assays across independent labs using standardized protocols .
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., CRISPR screens) to confirm target specificity .
- Metabolic stability studies : Rule out false positives caused by compound degradation in cell-based assays .
Q. What structural modifications improve pharmacological efficacy?
- Substitution on the xanthene ring : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition .
- Piperazine alkylation : Methyl or ethyl groups reduce off-target interactions .
- Triazole core fluorination : Improves metabolic stability and bioavailability .
Q. What advanced methods are used to study compound-target interactions?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
- X-ray crystallography : Resolve 3D structures of compound-protein complexes for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
